Hydron;2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;chloride
Hydron;2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;chloride
It is a D1/D2 Dopaminergic receptors antagonist presenting analgesic and sedative/tranquillizing effects.
It is also a voltage dependent Ca2+ channel blocker, an antiarrhythmic and a hypotensive.Diisoquinoline alkaloid, synthetic, originally from Stephania glabra
It is also a voltage dependent Ca2+ channel blocker, an antiarrhythmic and a hypotensive.Diisoquinoline alkaloid, synthetic, originally from Stephania glabra
Brand Name:
Vulcanchem
CAS No.:
6024-85-7
VCID:
VC0050755
InChI:
InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H
SMILES:
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[NH+]3C2)OC)OC)C=C1)OC.[Cl-]
Molecular Formula:
C21H26ClNO4
Molecular Weight:
391.9 g/mol
Hydron;2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;chloride
CAS No.: 6024-85-7
Reference Standards
VCID: VC0050755
Molecular Formula: C21H26ClNO4
Molecular Weight: 391.9 g/mol
CAS No. | 6024-85-7 |
---|---|
Product Name | Hydron;2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;chloride |
Molecular Formula | C21H26ClNO4 |
Molecular Weight | 391.9 g/mol |
IUPAC Name | 2,3,9,10-tetramethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride |
Standard InChI | InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H |
Standard InChIKey | MGSZZQQRTPWMEI-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[NH+]3C2)OC)OC)C=C1)OC.[Cl-] |
Canonical SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[NH+]3C2)OC)OC)C=C1)OC.[Cl-] |
Description | It is a D1/D2 Dopaminergic receptors antagonist presenting analgesic and sedative/tranquillizing effects. It is also a voltage dependent Ca2+ channel blocker, an antiarrhythmic and a hypotensive.Diisoquinoline alkaloid, synthetic, originally from Stephania glabra |
Related CAS | 10097-84-4 (Parent) |
Synonyms | (±)-5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-6H-Dibenzo[a,g]quinolizine Hydrochloride; (±)- 2,3,9,10-Tetramethoxyberbine Hydrochloride; 2,3,9,10-Tetramethoxy-DL-berbine ; (R,S)-Tetrahydropalmatine Hydrochloride; (±)-Corydalis B Hydrochloride; (±)- |
Reference | - Vauquelin et al., /(+-) tetrahydroanisocycline and (+-) tetrahydropalmatine binding to D1 and D2 Dopaminergic receptors in human putamen/. Neurochem. Int. (1989) 15(3):321-324- Marcenac et al. /Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum./ Psychopharmacology (1989). 89:89-93- Chen et al. /Calcium antagonists from traditional Chinese herbs./ Drug News and Perspectives (1990). 3(7):425-428- Zhao et al. /Effects of dl-Tetrahydropalmatine on contractions of rabbit aortic strips./ Acta Pharmacologica Sinica (Chinese; abstract in English) (1988). 9(2):153-155 |
PubChem Compound | 17265 |
Last Modified | Nov 11 2021 |
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